5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
CAS No.: 868220-31-9
Cat. No.: VC4146815
Molecular Formula: C20H17FN4OS
Molecular Weight: 380.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868220-31-9 |
|---|---|
| Molecular Formula | C20H17FN4OS |
| Molecular Weight | 380.44 |
| IUPAC Name | 5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C20H17FN4OS/c21-16-7-5-14(6-8-16)17(18-19(26)25-20(27-18)22-12-23-25)24-10-9-13-3-1-2-4-15(13)11-24/h1-8,12,17,26H,9-11H2 |
| Standard InChI Key | BFRCUVAYFFBWKT-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O |
Introduction
5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-124triazolo[3,2-b]13thiazol-6-ol is a complex organic molecule that belongs to the class of triazoles and thiazoles. This compound is notable for its diverse pharmacological activities and potential applications in medicinal chemistry, particularly in neuropharmacology and oncology due to its unique functional groups .
Structural Characteristics
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Molecular Formula: C20H17FN4OS
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Molecular Weight: 380.4386 g/mol
The compound's structure includes both triazole and thiazole rings, which contribute to its potential biological activity. The presence of a tetrahydroisoquinoline moiety suggests potential neuropharmacological activity.
Synthesis
The synthesis of 5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]- triazolo[3,2-b]thiazol-6-ol typically involves several steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Solvents like dichloromethane or methanol and catalysts such as triethylamine or sodium ethoxide may be used to facilitate reactions.
Biological Activity
Compounds with similar structures have shown potential applications in various therapeutic areas. The mechanism of action for such compounds often involves interaction with biological targets such as enzymes or receptors. Quantitative data regarding binding affinities and biological activity can be obtained through in vitro assays and computational modeling studies.
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